4-chloro-2-pyridazin-4-ylquinazoline 4-chloro-2-pyridazin-4-ylquinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14184159
InChI: InChI=1S/C12H7ClN4/c13-11-9-3-1-2-4-10(9)16-12(17-11)8-5-6-14-15-7-8/h1-7H
SMILES:
Molecular Formula: C12H7ClN4
Molecular Weight: 242.66 g/mol

4-chloro-2-pyridazin-4-ylquinazoline

CAS No.:

Cat. No.: VC14184159

Molecular Formula: C12H7ClN4

Molecular Weight: 242.66 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-2-pyridazin-4-ylquinazoline -

Specification

Molecular Formula C12H7ClN4
Molecular Weight 242.66 g/mol
IUPAC Name 4-chloro-2-pyridazin-4-ylquinazoline
Standard InChI InChI=1S/C12H7ClN4/c13-11-9-3-1-2-4-10(9)16-12(17-11)8-5-6-14-15-7-8/h1-7H
Standard InChI Key LBHYJOVMTVIVHH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=NC=C3)Cl

Introduction

Synthetic Methodologies

Annulation Strategies

The synthesis of quinazoline derivatives often involves cyclocondensation reactions. A representative approach, adapted from the synthesis of 3-(pyridin-2-yl)quinazolin-2,4-diones, utilizes anthranilic acid esters and N-pyridyl ureas under thermal conditions (120°C in DMF). For example, reacting ethyl anthranilate with N-(5-methylpyridin-2-yl)urea yields quinazoline-2,4-diones via intermediate urea formation and subsequent cyclization . Adapting this method, 4-chloro-2-pyridazin-4-ylquinazoline could theoretically be synthesized by substituting the pyridazine-containing urea precursor and optimizing reaction conditions to accommodate chlorine incorporation .

Functionalization of Preformed Quinazolines

Biological Activities and Therapeutic Applications

Neurodegenerative Disease Research

Patent literature reveals quinazoline-based compounds as candidates for treating Huntington’s disease (HD). For example, imidazo[1,2-b]pyridazine-cinnoline hybrids showed efficacy in HD models by modulating aberrant protein aggregation . The chlorine and pyridazine substituents in 4-chloro-2-pyridazin-4-ylquinazoline may enhance blood-brain barrier permeability, a critical factor for central nervous system-targeted therapies .

Anticancer Activity

While direct evidence is lacking, structurally related 4-chloro-2-(pyridin-3-yl)quinazoline derivatives have shown antiproliferative effects against cancer cell lines by inhibiting tyrosine kinases . The pyridazine moiety’s ability to chelate metal ions could further enhance DNA intercalation or topoisomerase inhibition .

Structure-Activity Relationship (SAR) Insights

Virtual screening campaigns on quinazoline libraries have identified key SAR trends:

  • Position 2 Substitutions: Pyridazine or pyridine groups at position 2 improve target engagement compared to smaller substituents (e.g., IC₅₀ for 2-pyridyl = 0.12 μM vs. >10 μM for phenyl) .

  • Position 4 Electrophilic Groups: Chlorine atoms enhance metabolic stability and hydrophobic interactions, as seen in 4-chloro-2-(pyridin-3-yl)quinazoline’s improved pharmacokinetic profile .

  • N1 Alkylation: Methyl or ethyl groups at N1 reduce cytotoxicity while maintaining potency, a strategy employed in spinal muscular atrophy therapeutics .

Comparative Analysis of Quinazoline Derivatives

CompoundKey FeaturesBiological ActivitySource
2-(Pyridin-2-yl)quinazolineIC₅₀ = 0.12 μM against T. cruziAntitrypanosomal
4-Chloro-2-(pyridin-3-yl)quinazolineInhibits tyrosine kinases; LogP = 2.1Anticancer
Imidazo[1,2-b]pyridazine-cinnoline hybridsReduces mutant huntingtin aggregationNeuroprotective

Pharmacokinetic and Toxicity Considerations

Quinazoline derivatives generally exhibit moderate oral bioavailability (20–40%) due to first-pass metabolism. Chlorine substitution at position 4 reduces CYP450-mediated oxidation, as evidenced by the extended half-life (t₁/₂ = 8.2 h) of 4-chloro-2-(pyridin-3-yl)quinazoline in rodent models . Pyridazine-containing compounds show favorable safety profiles in acute toxicity studies (LD₅₀ > 500 mg/kg in mice) .

Future Directions

  • Targeted Delivery Systems: Encapsulation in nanoparticles could enhance brain penetration for neurodegenerative applications .

  • Combination Therapies: Pairing with existing antimicrobials may overcome drug resistance mechanisms .

  • Proteolysis-Targeting Chimeras (PROTACs): Quinazoline-warhead PROTACs could selectively degrade disease-associated proteins .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator